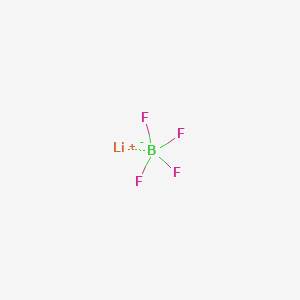

四氟硼酸锂

描述

Lithium tetrafluoroborate (LiBF4) is an inorganic compound that is extensively tested for use in commercial secondary batteries . It is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . These materials enable the formation of greener and sustainable batteries for electrical energy storage .

Synthesis Analysis

LiBF4 can be synthesized from LiF and BF3 in an appropriate solvent that is resistant to fluorination by BF3 . Another method involves dissolving lithium fluoride in anhydrous hydrogen fluoride at normal temperature and pressure to obtain a lithium fluoride solution . Boron trifluoride gas is then introduced into the lithium fluoride solution, and the mixture is reacted for 30-60 minutes to obtain a mixed solution . The mixed solution is then cooled for crystallization, filtered, and dried to obtain lithium tetrafluoroborate .Molecular Structure Analysis

The molecular formula of Lithium tetrafluoroborate is LiBF4 . It has an average mass of 93.746 Da and a monoisotopic mass of 94.018921 Da .Chemical Reactions Analysis

Lithium tetrafluoroborate is a mild Lewis acid for Diels-Alder reactions . It is used as a catalyst for mild and efficient aminolysis of oxiranes . It also plays a significant role in the performance of lithium-ion batteries .Physical And Chemical Properties Analysis

Lithium tetrafluoroborate is a white crystalline powder . It has a high solubility in nonpolar solvents . It has a density of 0.852 g/cm3 solid, a melting point of 296.5 °C, and it decomposes at its boiling point .科学研究应用

Electrolyte Salt in Lithium-Ion Batteries

LiBF4 is used as an electrolyte salt for wide-temperature electrolytes in lithium-ion batteries . The research focuses on the application of blend salts to exhibit their synergistic effect especially in a wide temperature range .

Enhancing Electrochemical Performance of Li-Ion Batteries

The addition of a small amount of LiBF4 into the electrolyte system may enhance the electrochemical performance of the LiCoO2 cell over a relatively wide temperature range and improve the cyclability of the LiCoO2 cell at 60 °C .

Improving Storage Life of Li-Ion Battery

LiBF4 impacts the storage life of Li-ion battery at elevated temperature . The formation and aging of Solid Electrolyte Interphase (SEI) on the graphite anode with the addition of LiBF4 is a key factor affecting the storage life .

Catalyst for Aminolysis of Oxiranes

LiBF4 is used as a catalyst for mild and efficient aminolysis of oxiranes . This reaction is important in the synthesis of various organic compounds.

Mild Lewis Acid for Diels-Alder Reactions

LiBF4 acts as a mild Lewis acid for Diels-Alder reactions . These reactions are a cornerstone of synthetic organic chemistry, used in the synthesis of a wide variety of complex organic molecules.

Additive in Electrolyte to Improve Performance of Li-Ion Batteries

LiBF4 may be used as an additive in electrolyte to improve the performance of Li-ion batteries . It can enhance the battery’s energy density, power density, and cycle life.

作用机制

Target of Action

Lithium tetrafluoroborate (LiBF4) is primarily used as an electrolyte material in lithium-ion batteries . It targets the electrochemical processes within these batteries, specifically the ion transport mechanism .

Mode of Action

LiBF4 interacts with its target by providing a source of lithium ions, which are essential for the operation of lithium-ion batteries . The compound dissociates into lithium ions (Li+) and tetrafluoroborate ions (BF4-) in the electrolyte solution . The lithium ions then move from the anode to the cathode during discharge and vice versa during charging .

Biochemical Pathways

The movement of lithium ions from the anode to the cathode during discharge, and back during charging, is a fundamental process in the operation of lithium-ion batteries .

Pharmacokinetics

The term pharmacokinetics typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological system. LiBF4 exhibits high solubility in nonpolar solvents, which aids in its distribution within the battery . Its reactions within the battery contribute to the overall electrochemical processes, and its stability under various conditions affects the battery’s performance .

Result of Action

The action of LiBF4 in a lithium-ion battery results in the generation of an electric current. This is achieved through the movement of lithium ions between the anode and cathode, facilitated by the LiBF4 in the electrolyte solution . The result at the molecular level is the oxidation and reduction reactions occurring at the anode and cathode, respectively .

Action Environment

The action of LiBF4 is influenced by various environmental factors. For instance, the presence of trace amounts of water in LiBF4 can cause its hydrolysis, leading to the generation of HF and the destruction of the battery electrodes . Additionally, LiBF4 exhibits greater thermal stability and moisture tolerance compared to other salts used in lithium-ion batteries, such as LiPF6 . This means that LiBF4 can tolerate a moisture content up to 620 ppm at room temperature .

安全和危害

Lithium tetrafluoroborate is harmful if swallowed and causes skin and eye irritation . It is suspected of causing genetic defects . It should be stored locked up and disposed of to an approved waste disposal plant . It should be kept away from heat, sparks, and flame . Avoid moisture, strong acid, strong alkalis, and oxidizing agents .

属性

IUPAC Name |

lithium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.Li/c2-1(3,4)5;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXJWFBILHTTET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF4Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic solid; [Merck Index] Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | Lithium tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Lithium tetrafluoroborate | |

CAS RN |

14283-07-9 | |

| Record name | Lithium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14283-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borate(1-), tetrafluoro-, lithium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium tetrafluoroborate, anhydrous | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF751CNK2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the advantages of using lithium tetrafluoroborate (LiBF4) as an electrolyte salt in lithium-ion batteries?

A1: LiBF4 exhibits several advantageous properties that make it suitable for lithium-ion batteries. It demonstrates good high-temperature storage performance and low-temperature discharging performance, thereby expanding the battery's operational temperature range []. Additionally, LiBF4 improves the charging upper limit voltage and high-temperature intermittent cycling performance of the battery, while simultaneously reducing the expansion rate and internal resistance, enhancing overall stability and safety [].

Q2: Are there any disadvantages of using LiBF4 as an electrolyte salt compared to other lithium salts?

A2: While LiBF4 offers advantages, it also has limitations compared to other lithium salts like lithium hexafluorophosphate (LiPF6) and Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI). LiPF6-based electrolytes generally exhibit higher ionic conductivity than LiBF4-based electrolytes, especially at room temperature. LiTFSI offers better thermal stability and electrochemical stability at high voltages compared to LiBF4. The choice of the optimal lithium salt depends on the specific requirements of the battery application.

Q3: What is the effect of incorporating aluminum oxide (Al2O3) into a (PEO)6LiBF4 composite polymer electrolyte?

A3: Adding Al2O3 to (PEO)6LiBF4 composite polymer electrolyte significantly enhances ionic conductivity, up to ten times higher than without Al2O3. This improvement is observed across a temperature range of 30°C to 80°C. The inclusion of Al2O3 also considerably improves the stability of resistance between the electrode and electrolyte over time [].

Q4: What role does fumed silica play in composite poly(ethylene oxide) (PEO)-based polymer gel electrolytes containing LiBF4?

A4: In PEO-based polymer gel electrolytes, fumed silica influences the diffusion of ions. The presence of fumed silica can enhance the overall ionic conductivity of the electrolyte [].

Q5: Can lithium tetrafluoroborate act as a catalyst in organic synthesis?

A5: Yes, lithium tetrafluoroborate has proven to be an efficient catalyst in various organic reactions. It facilitates the conversion of aldehydes into geminal dicarboxylates (acylals) with good to excellent yields [].

Q6: What are some other reactions where lithium tetrafluoroborate demonstrates catalytic activity?

A6: LiBF4 efficiently catalyzes the tetrahydropyranylation of alcohols [], promotes the synthesis of distillable 1,3-dithianes from aldehydes and ketones under solvent-free conditions [], and facilitates the formation of acetals from aldehydes and ketones with trialkyl orthoformates and the corresponding alcohol [].

Q7: What is the molecular formula and weight of lithium tetrafluoroborate?

A7: Lithium tetrafluoroborate has the molecular formula LiBF4 and a molecular weight of 93.74 g/mol.

Q8: Are there any notable spectroscopic characteristics of lithium tetrafluoroborate?

A8: Vibrational spectroscopic studies, specifically infrared and Raman spectroscopy, have been used to investigate the solvation and association interactions of LiBF4 in various solvents []. These studies provide insights into the behavior of LiBF4 in solution.

Q9: Have there been any computational studies on lithium tetrafluoroborate and its interactions?

A9: Yes, molecular dynamics simulations have been employed to investigate the behavior of LiBF4 in various systems. These include studying the ion solvation and ion association of LiBF4 in 4-ethoxymethyl-ethylene carbonate [], the ionic liquid-borophene interface in the presence of LiBF4 [], and the structure of the graphene-ionic liquid/alkali salt mixtures interface with LiBF4 [].

Q10: What insights have these computational studies provided?

A10: Molecular dynamics simulations have revealed crucial information about the solvation behavior of LiBF4, its interactions with different materials like borophene and graphene, and the formation of ionic aggregates at various concentrations. These findings contribute to a deeper understanding of the fundamental properties and behavior of LiBF4 in different environments.

Q11: What are some alternatives to lithium tetrafluoroborate in specific applications?

A11: Alternatives to LiBF4 are often dictated by the specific application:

- Lithium-ion batteries: Lithium hexafluorophosphate (LiPF6) remains a common electrolyte salt due to its high conductivity. Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) is gaining traction due to its wider electrochemical window and thermal stability. Lithium bis(oxalate)borate (LiBOB) presents itself as a safer alternative with good high-temperature performance [, ].

- Organic Synthesis: Depending on the specific reaction, other Lewis acid catalysts like boron trifluoride etherate, titanium tetrachloride, or aluminum chloride can be considered [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)